Methyl-3-iodpyrazin-2-carboxylat

Übersicht

Beschreibung

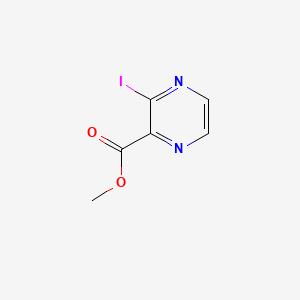

Methyl 3-iodopyrazine-2-carboxylate is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 3-position and a methyl ester group at the 2-position of the pyrazine ring

Wissenschaftliche Forschungsanwendungen

Methyl 3-iodopyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

Industry: It can be used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-iodopyrazine-2-carboxylate can be synthesized through a multi-step process. One common method involves the iodination of 3-aminopyrazine-2-carboxylic acid methyl ester. The reaction typically uses isoamyl nitrite and diiodomethane as reagents, with the mixture being heated to 85-100°C for about 15 hours .

Industrial Production Methods

While specific industrial production methods for Methyl 3-iodopyrazine-2-carboxylate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidopyrazine-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-phenylpyrazine-2-carboxylate.

Wirkmechanismus

The mechanism by which Methyl 3-iodopyrazine-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to produce desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-bromopyrazine-2-carboxylate

- Methyl 3-chloropyrazine-2-carboxylate

- Methyl 3-fluoropyrazine-2-carboxylate

Comparison

Methyl 3-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the iodine atom can influence the electronic properties of the pyrazine ring, potentially leading to different biological activities compared to its halogenated analogs.

Biologische Aktivität

Methyl 3-iodopyrazine-2-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C_7H_6I_N_2O_2

- Molecular Weight : 303.06 g/mol

- IUPAC Name : Methyl 3-iodopyrazine-2-carboxylate

- SMILES Notation :

COC(=O)C1=NC(=CN=C1)I

The biological activity of methyl 3-iodopyrazine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets in biological systems. The iodine atom in its structure plays a crucial role as a leaving group in substitution reactions, which may enhance its reactivity and biological efficacy.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication, suggesting potential as an antiviral agent.

- Cellular Pathway Interference : It may disrupt cellular pathways essential for the survival and replication of pathogens, particularly viruses .

Antiviral Activity

Research indicates that methyl 3-iodopyrazine-2-carboxylate exhibits notable antiviral properties. It has been documented to inhibit viral replication through mechanisms involving interference with viral enzymes or cellular pathways critical for the viral life cycle.

Case Study :

In a study evaluating various derivatives of pyrazine compounds, methyl 3-iodopyrazine-2-carboxylate demonstrated significant antiviral activity with an IC50 value of approximately 4.65 μM, indicating effective inhibition of viral proliferation .

Antitumor Activity

The compound also shows promise in cancer research, where it has been evaluated for its ability to inhibit tumor growth. Its structural features suggest that it may be effective against resistant cancer cell lines.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Methyl 3-iodopyrazine-2-carboxylate | 4.65 | Antiviral |

| Analog A | 1.62 | Antitumor |

| Analog B | >10 | Less Active |

Synthesis and Derivatives

The synthesis of methyl 3-iodopyrazine-2-carboxylate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Notable Derivatives

- Methyl 3-amino-6-iodopyrazine-2-carboxylate : Exhibits significant antiviral properties.

- Methyl 3-chloro-pyrazine derivatives : Investigated for their potential in drug development due to enhanced reactivity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of methyl 3-iodopyrazine derivatives, revealing that modifications at specific positions can significantly alter their biological efficacy.

Table: Structure-Activity Relationship (SAR) Findings

| Derivative | Position Modification | IC50 (μM) | Observed Activity |

|---|---|---|---|

| Methyl 3-amino derivative | Amino at position 3 | 4.65 | Antiviral |

| Methyl 3-chloro derivative | Chlorine at position 3 | 1.62 | Antitumor |

| Methyl 5-substituted derivative | Substituent at position 5 | >10 | Less Active |

Eigenschaften

IUPAC Name |

methyl 3-iodopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPHVSWNACFXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727503 | |

| Record name | Methyl 3-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173290-17-0 | |

| Record name | Methyl 3-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.